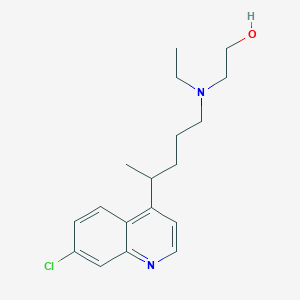

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally characterized by a quinoline ring substituted with a chloro group at the 7th position, linked to a pentyl chain that is further connected to an ethylaminoethanol moiety. This compound is notable for its potential therapeutic properties, particularly in the treatment of malaria and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then subjected to a nucleophilic substitution reaction to introduce the pentyl chain.

Formation of the Intermediate: The intermediate compound is formed by reacting 7-chloroquinoline with 1-bromopentane under reflux conditions in the presence of a base such as potassium carbonate.

Final Coupling Reaction: The intermediate is then reacted with 2-(ethylamino)ethanol in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the initial nucleophilic substitution and coupling reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can modify the quinoline ring.

Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is C18H26ClN3O, with a molecular weight of approximately 335.87 g/mol. The compound features a chloroquine-like structure, which is crucial for its biological activity.

Antimalarial Activity

Hydroxychloroquine was originally developed as an antimalarial drug. Its mechanism involves inhibiting the growth of the malaria parasite within red blood cells. It is particularly effective against Plasmodium falciparum, the most deadly malaria parasite.

Case Study:

A clinical trial conducted in regions with high malaria prevalence demonstrated that Hydroxychloroquine significantly reduced the incidence of malaria in patients when administered prophylactically .

Autoimmune Disorders

Hydroxychloroquine is widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. It functions by modulating immune responses and reducing inflammation.

Case Study:

A longitudinal study involving lupus patients showed that those treated with Hydroxychloroquine experienced fewer flares and improved quality of life compared to those not receiving the medication .

Antiviral Properties

Recent research has explored Hydroxychloroquine's potential antiviral effects, particularly against coronaviruses, including SARS-CoV-2.

Case Study:

In vitro studies indicated that Hydroxychloroquine could inhibit viral replication in cell cultures infected with SARS-CoV-2, suggesting potential as a therapeutic agent during the COVID-19 pandemic . However, clinical outcomes have been mixed, necessitating further investigation.

Research Directions

Current research is focusing on optimizing Hydroxychloroquine derivatives to enhance efficacy and reduce side effects. Studies are exploring modifications to its chemical structure to improve solubility and bioavailability.

Future Applications:

- Cancer Therapy: Investigations into the use of Hydroxychloroquine as an adjunct therapy in cancer treatment are ongoing, particularly for its potential to enhance the effectiveness of chemotherapeutic agents by modulating autophagy pathways.

- Neurodegenerative Diseases: Emerging studies suggest that Hydroxychloroquine may have protective effects against neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol involves:

Molecular Targets: The compound targets heme polymerase in the malaria parasite, inhibiting the polymerization of heme into hemozoin, which is toxic to the parasite.

Pathways Involved: It interferes with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and subsequent parasite death.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: Another antimalarial drug with a similar quinoline structure but differing in the side chain.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, enhancing its solubility and reducing toxicity.

Amodiaquine: Contains a similar quinoline core but with different substituents on the side chain.

Uniqueness

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is unique due to its specific side chain modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. Its structural features potentially offer a balance between efficacy and safety, making it a valuable compound in medicinal chemistry research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol , also known as a chloroquine analogue, has garnered attention for its potential biological activities, particularly in the context of antimalarial effects. This article explores the biological activity of this compound, synthesizing information from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C18H26ClN3O and a molecular weight of approximately 335.87 g/mol. The compound features a chloroquine-like backbone, which is critical for its biological activity against malaria-causing parasites.

| Property | Value |

|---|---|

| Molecular Formula | C18H26ClN3O |

| Molecular Weight | 335.87 g/mol |

| CAS Number | 118-42-3 |

| Boiling Point | Not available |

| Number of Heavy Atoms | 23 |

| Number of Aromatic Atoms | 10 |

Antimalarial Activity

Research indicates that compounds similar to This compound exhibit significant antimalarial properties. The chloroquine derivatives have been tested against various strains of Plasmodium falciparum, including both sensitive and resistant strains.

Case Study: Antimalarial Efficacy

In a study by Iwaniuk et al. (2009), several chloroquine analogues were synthesized and tested for their in vitro activity against P. falciparum. The results showed that many compounds exhibited submicromolar activity against both chloroquine-sensitive HB3 and chloroquine-resistant Dd2 strains. Notably, some analogues demonstrated improved potency compared to chloroquine itself, suggesting that modifications to the side chain can enhance efficacy against resistant strains .

The proposed mechanism of action for chloroquine and its analogues involves the inhibition of heme polymerization in the parasite's digestive vacuole, leading to toxic accumulation of free heme, which is detrimental to the parasite . Additionally, recent studies suggest that these compounds may also interfere with the metabolic pathways involving copper within Plasmodium species, potentially offering new avenues for treatment strategies .

Toxicity and Side Effects

While promising in terms of efficacy, the toxicity profile of This compound remains an area of concern. Studies have indicated that while some derivatives exhibit low cytotoxicity, careful evaluation is necessary to ensure safety in clinical applications .

Properties

CAS No. |

106656-89-7 |

|---|---|

Molecular Formula |

C18H25ClN2O |

Molecular Weight |

320.9 g/mol |

IUPAC Name |

2-[4-(7-chloroquinolin-4-yl)pentyl-ethylamino]ethanol |

InChI |

InChI=1S/C18H25ClN2O/c1-3-21(11-12-22)10-4-5-14(2)16-8-9-20-18-13-15(19)6-7-17(16)18/h6-9,13-14,22H,3-5,10-12H2,1-2H3 |

InChI Key |

AEAMXZNBRCOEFO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C)C1=C2C=CC(=CC2=NC=C1)Cl)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.